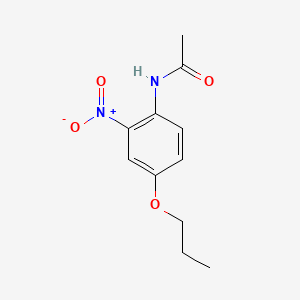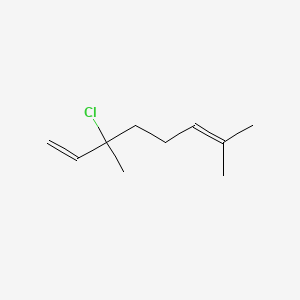
3-Chloro-3,7-dimethylocta-1,6-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-3,7-dimethylocta-1,6-diene, also known as linalyl chloride, is an organic compound with the molecular formula C10H17Cl. It is a chlorinated derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. This compound is characterized by its unique structure, which includes a chlorine atom attached to a diene system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3,7-dimethylocta-1,6-diene typically involves the chlorination of linalool. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) in the presence of a base such as pyridine. The reaction is usually conducted at low temperatures to prevent over-chlorination and to maintain the integrity of the diene system.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of linalool and the chlorinating agent into a reactor, with careful monitoring of reaction conditions to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-3,7-dimethylocta-1,6-diene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Addition Reactions: The diene system can participate in addition reactions with electrophiles, such as hydrogen halides, to form halogenated products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids under mild conditions.
Addition: Hydrogen halides (HX) in the presence of a catalyst or under UV light.
Major Products
Substitution: Formation of 3,7-dimethylocta-1,6-dien-3-ol.
Oxidation: Formation of epoxides or diols.
Addition: Formation of 3-chloro-3,7-dimethyloctane derivatives.
Wissenschaftliche Forschungsanwendungen
3-Chloro-3,7-dimethylocta-1,6-diene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of 3-Chloro-3,7-dimethylocta-1,6-diene involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the diene system play crucial roles in its reactivity and binding affinity. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7-Dimethylocta-1,6-diene: A non-chlorinated analogue with similar structural features but different reactivity.
3,7-Dimethylocta-2,6-diene: Another isomer with variations in the position of double bonds.
3,7-Dimethylocta-1,5-diene: A compound with a different diene system, affecting its chemical behavior.
Uniqueness
3-Chloro-3,7-dimethylocta-1,6-diene is unique due to the presence of the chlorine atom, which significantly alters its chemical properties and reactivity compared to its non-chlorinated analogues
Eigenschaften
CAS-Nummer |
471-10-3 |
|---|---|
Molekularformel |
C10H17Cl |
Molekulargewicht |
172.69 g/mol |
IUPAC-Name |
3-chloro-3,7-dimethylocta-1,6-diene |
InChI |
InChI=1S/C10H17Cl/c1-5-10(4,11)8-6-7-9(2)3/h5,7H,1,6,8H2,2-4H3 |
InChI-Schlüssel |
PJILXNRGDWHSRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(C)(C=C)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


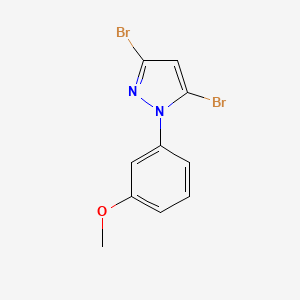

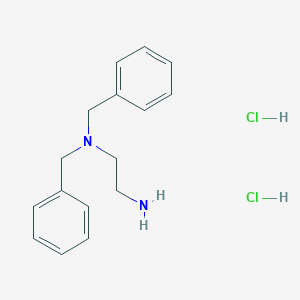

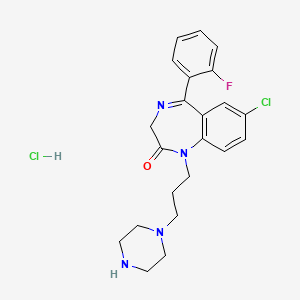
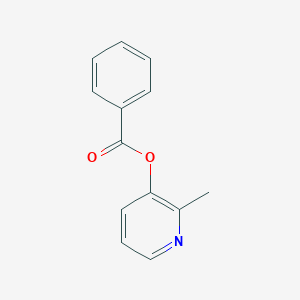
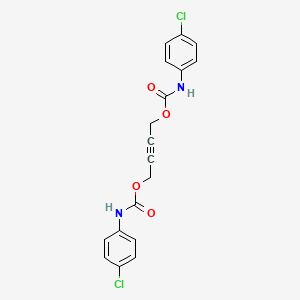
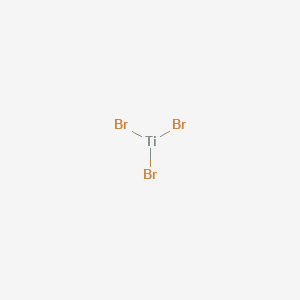
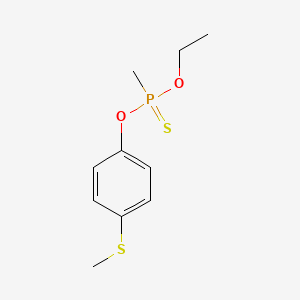
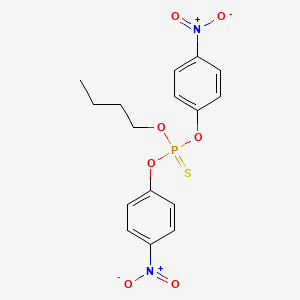
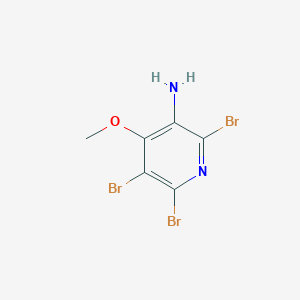
![5-[2-amino-5-[4-amino-3,5-bis(3,5-dicarboxyphenyl)phenyl]-3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13746555.png)
